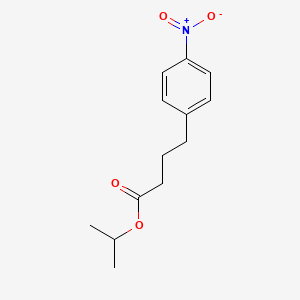
Isopropyl 4-(4-nitrophenyl)butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 4-(4-nitrophenyl)butyrate is an organic compound with the molecular formula C13H17NO4. It is an ester derived from 4-nitrophenyl butyric acid and isopropanol. This compound is known for its applications in various fields, including analytical chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4-(4-nitrophenyl)butyrate typically involves the esterification of 4-nitrophenyl butyric acid with isopropanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-(4-nitrophenyl)butyrate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 4-nitrophenyl butyric acid and isopropanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester can undergo nucleophilic substitution reactions where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 4-nitrophenyl butyric acid and isopropanol.
Reduction: Isopropyl 4-(4-aminophenyl)butyrate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Isopropyl 4-(4-nitrophenyl)butyrate has several applications in scientific research:
Analytical Chemistry: Used as a substrate in enzyme assays to study esterase and lipase activities.
Biotechnology: Employed in the development of biosensors for detecting specific analytes.
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industrial Processes: Utilized in the synthesis of other organic compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Isopropyl 4-(4-nitrophenyl)butyrate primarily involves its hydrolysis by esterases and lipases. These enzymes catalyze the cleavage of the ester bond, releasing 4-nitrophenyl butyric acid and isopropanol. The nitro group can also undergo reduction to form an amino group, which can participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl acetate
- 4-Nitrophenyl propionate
- 4-Nitrophenyl palmitate
Uniqueness
Isopropyl 4-(4-nitrophenyl)butyrate is unique due to its specific ester linkage and the presence of a nitro group, which allows it to participate in a variety of chemical reactions. Its applications in enzyme assays and biosensors make it a valuable compound in both research and industrial settings .
Properties
CAS No. |
94086-76-7 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
propan-2-yl 4-(4-nitrophenyl)butanoate |
InChI |
InChI=1S/C13H17NO4/c1-10(2)18-13(15)5-3-4-11-6-8-12(9-7-11)14(16)17/h6-10H,3-5H2,1-2H3 |
InChI Key |
WQUVMYDZSHRUNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



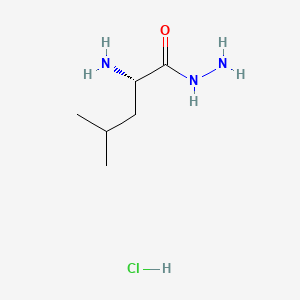


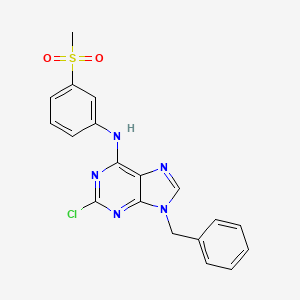
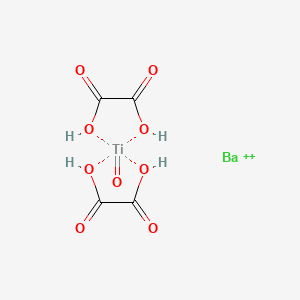

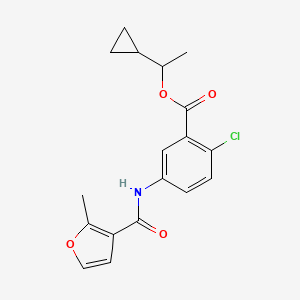
![2,7-dinitro-[1]benzofuro[6,7-e][1]benzofuran](/img/structure/B12679407.png)
![3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B12679409.png)
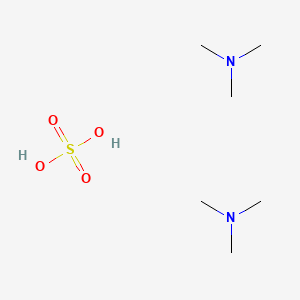
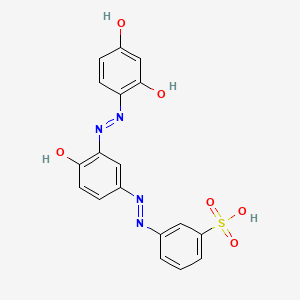

![N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12679434.png)
